REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH2:9].Br[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.C(P(C(C)(C)C)=O)(C)(C)C.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C)C=O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1 |f:3.4.5.6,7.8.9|
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Name
|
|
Quantity
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133 g
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Type
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reactant
|
Smiles
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CC1=C(C=CC(=C1)C)N
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Name
|
|
Quantity
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171 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(=O)C(C)(C)C
|
Name
|
tripotassium phosphate
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 1 liter three-necked reaction vessel fitted with a cooling tube and a mechanical stirrer
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Type
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TEMPERATURE
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Details
|
reflux for 12 hours in a nitrogen gas atmosphere
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Duration
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12 h
|
Type
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TEMPERATURE
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Details
|
with heating in an oil bath
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Type
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WAIT
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Details
|
the reaction mixture was left
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Type
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EXTRACTION
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Details
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followed by extraction with toluene/water
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Type
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WASH
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Details
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washing with hydrochloric acid water
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Type
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DISTILLATION
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Details
|
distillation of the organic layer under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)NC1=CC=C(C=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |